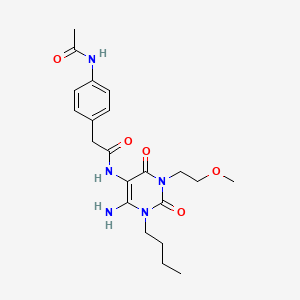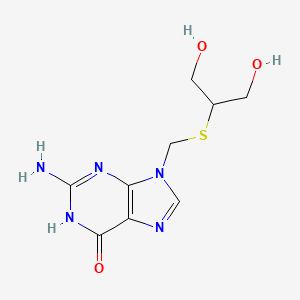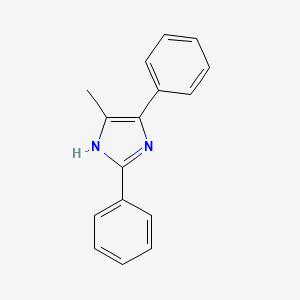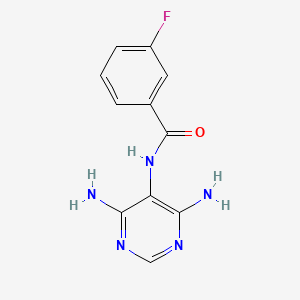
(S)-Morpholin-2-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Morpholin-2-amine hydrochloride is a chemical compound with the molecular formula C4H11ClN2O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an amine group at the second position of the morpholine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Morpholin-2-amine hydrochloride typically involves the reaction of morpholine with an appropriate amine source under controlled conditions. One common method involves the reductive amination of morpholine using a reducing agent such as sodium borohydride in the presence of an amine donor. The reaction is usually carried out in an aqueous or alcoholic solvent at a temperature range of 0-25°C.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and the removal of products, ensuring a steady-state reaction environment.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Morpholin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride and phosphorus tribromide are commonly employed.
Major Products Formed
Oxidation: Formation of morpholine N-oxide.
Reduction: Formation of secondary amines.
Substitution: Formation of halogenated morpholine derivatives.
Applications De Recherche Scientifique
(S)-Morpholin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-Morpholin-2-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: The parent compound, lacking the amine group at the second position.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
Piperazine: A structurally similar compound with a different ring structure.
Uniqueness
(S)-Morpholin-2-amine hydrochloride is unique due to the presence of the amine group at the second position, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions that are not possible with other similar compounds, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C4H11ClN2O |
|---|---|
Poids moléculaire |
138.59 g/mol |
Nom IUPAC |
(2S)-morpholin-2-amine;hydrochloride |
InChI |
InChI=1S/C4H10N2O.ClH/c5-4-3-6-1-2-7-4;/h4,6H,1-3,5H2;1H/t4-;/m0./s1 |
Clé InChI |
FYYHWEYDRSFGKD-WCCKRBBISA-N |
SMILES isomérique |
C1CO[C@@H](CN1)N.Cl |
SMILES canonique |
C1COC(CN1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pentadecylbenzo[b]benzo[4,5]thieno[2,3-d]thiophene](/img/structure/B12937435.png)






